Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide
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Overview
Description
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide is a complex organic compound that features a unique structure combining acetic acid with a thiadiazole ring and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide typically involves multiple steps. One common route includes the reaction of 2-methylphenylhydrazine with 5-((2-methylphenyl)amino)-1,3,4-thiadiazole-2-thiol in the presence of acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-methylphenyl ester: This compound shares the acetic acid and 2-methylphenyl groups but lacks the thiadiazole and hydrazide functionalities.
2-[(2-Methylphenyl)amino]phenylacetic acid: Similar in having the 2-methylphenylamino group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
89632-39-3 |
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Molecular Formula |
C18H19N5OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C18H19N5OS2/c1-12-7-3-5-9-14(12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-10-6-4-8-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |
InChI Key |
KEOAPKZMUQRUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C |
Origin of Product |
United States |
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